1-(2-Bromo-4-cyanophenyl)imidazole
Description
1-(2-Bromo-4-cyanophenyl)imidazole is a substituted imidazole derivative featuring a phenyl ring with bromo (electron-withdrawing) and cyano (strong electron-withdrawing) groups at the 2- and 4-positions, respectively. The compound’s synthetic utility is highlighted by its role as a precursor in purine derivative synthesis, as demonstrated in , where the cyano group enables nucleophilic addition and cyclization reactions.
Properties
Molecular Formula |
C10H6BrN3 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-bromo-4-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H |
InChI Key |
CHIKGZXBSHFSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity Toward Ozone and Electrophiles
The electron-withdrawing nature of the bromo and cyano groups reduces electron density on the imidazole ring, lowering its reactivity compared to unsubstituted or electron-rich imidazole derivatives. Key comparisons include:
- Imidazole: Exhibits high ozone reactivity (apparent rate constant $ k_{\text{app, pH7}} = 1.1 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $) due to the electron-rich C–C double bond in the ring . Major ozonolysis products include formamide and formate .
- Reactivity is comparable to imidazole, with phenyl byproducts likely forming during degradation.
- 1-(2-Bromo-4-cyanophenyl)imidazole: Expected to have a lower $ k_{\text{O3}} $ than imidazole due to electron-withdrawing substituents. Ozonolysis may yield brominated and cyanated derivatives of formamide or formate, though exact products remain uncharacterized.
Table 1: Comparative Reactivity and Ozonolysis Products
| Compound | Substituents | $ k_{\text{O3}} \, (\text{M}^{-1}\text{s}^{-1}) $ | Major Ozonolysis Products |
|---|---|---|---|
| Imidazole | None | $ 1.1 \times 10^5 $ | Formamide, formate |
| Pyrazole | None | 56 | Uncharacterized hydroxypyrazoles |
| 1-Benzylimidazole | Benzyl (EDG) | > $ 1.1 \times 10^5 $ | Reactive intermediates (e.g., hydroxylated products) |
| 1-(2-Bromo-4-cyanophenyl)imidazole | Bromo, Cyano (EWG) | Inferred lower than imidazole | Brominated formamide derivatives, cyanated byproducts |
EDG = Electron-donating group; EWG = Electron-withdrawing group. Data from .
Transformation Pathways and Environmental Fate
- Imidazole: Undergoes ozonolysis via C–C double bond cleavage, producing biodegradable products like formamide and formate .
- Pyrazole : Requires 5 molar equivalents of ozone for complete degradation, forming unconfirmed hydroxypyrazole intermediates .
- 1-(2-Bromo-4-cyanophenyl)imidazole: The bromo and cyano groups may lead to persistent or toxic transformation products. For example, the cyano group could hydrolyze to an amide or carboxylic acid under environmental conditions, altering bioavailability and toxicity .
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